molecular formula C7H6BrNO2 B13898455 7-Bromo-1,3-benzodioxol-4-amine

7-Bromo-1,3-benzodioxol-4-amine

Cat. No.: B13898455
M. Wt: 216.03 g/mol
InChI Key: QIQYMCPOXVMXHK-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzodioxol-4-amine is a brominated benzodioxole derivative with an amine group at the 4-position. Benzodioxoles are characterized by a fused benzene ring with a 1,3-dioxolane moiety, which confers unique electronic and steric properties. The bromine substitution enhances electrophilicity, making such compounds valuable intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

7-bromo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2

InChI Key

QIQYMCPOXVMXHK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-benzodioxol-4-amine typically involves the bromination of 1,3-benzodioxole followed by the introduction of the amine group. One common method is as follows:

    Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 7th position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under basic conditions to introduce the amine group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 7-substituted benzodioxol-4-amines.

    Oxidation: Formation of 7-bromo-1,3-benzodioxol-4-nitroso or nitro compounds.

    Reduction: Formation of 7-bromo-1,3-benzodioxol-4-hydroxy or alkylamines.

Scientific Research Applications

7-Bromo-1,3-benzodioxol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-benzodioxol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

5-Bromo-1,3-benzodioxol-4-amine

Structural Features :

  • Benzodioxole core with bromine at position 5 and amine at position 4.
  • Molecular formula: C₇H₆BrNO₂; Molecular weight: 216.03 g/mol .

Physicochemical Properties :

  • Boiling point : Predicted 292.2 ± 40.0 °C.
  • Density : 1.814 ± 0.06 g/cm³.
  • pKa : 2.06 ± 0.20 (indicating weak basicity) .

Brominated Indazole Derivatives

Example : 7-Bromo-4-chloro-1H-indazol-3-amine

  • Structural Features : Indazole core with bromine at position 7, chlorine at position 4, and amine at position 3.
  • Molecular formula : C₇H₅BrClN₃ ; Molecular weight: 242.49 g/mol .

Bromazepam (7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-one)

Structural Features :

  • Benzodiazepine core with bromine at position 7 and a pyridyl substituent.
  • Molecular formula : C₁₄H₁₀BrN₃O ; Molecular weight: 316.16 g/mol .

4-Bromo-7-chloro-1,3-benzothiazol-2-amine

Structural Features : Benzothiazole core with bromine at position 4, chlorine at position 7, and amine at position 2.

  • Molecular formula : C₇H₄BrClN₂S ; Molecular weight: 263.54 g/mol .

Comparative Analysis Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications References
5-Bromo-1,3-benzodioxol-4-amine Benzodioxole C₇H₆BrNO₂ 216.03 Antimicrobial intermediates
7-Bromo-4-chloro-1H-indazol-3-amine Indazole C₇H₅BrClN₃ 242.49 HIV drug intermediates
Bromazepam Benzodiazepine C₁₄H₁₀BrN₃O 316.16 Anxiolytic therapy
4-Bromo-7-chloro-1,3-benzothiazol-2-amine Benzothiazole C₇H₄BrClN₂S 263.54 Material science, agrochemicals

Biological Activity

7-Bromo-1,3-benzodioxol-4-amine is an organic compound belonging to the class of benzodioxoles, characterized by a bromine atom at the 7th position and an amine group at the 4th position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The chemical structure of this compound allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or thiolate ions.
  • Oxidation : The amine group can undergo oxidation to form nitroso or nitro derivatives.
  • Reduction : The compound can be reduced to form hydroxy or alkyl derivatives.

These properties make it a versatile building block in organic synthesis and pharmaceutical development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both the bromine atom and the amine group facilitates hydrogen bonding , electrostatic interactions , and covalent modifications , which influence its activity and selectivity in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, with IC50 values indicating strong antifungal potential .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound. It was found to inhibit the growth of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various benzodioxole derivatives, this compound was identified as one of the most effective compounds against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate antimicrobial activity and confirmed its potential as a lead compound for further development .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureusMIC: 5 µg/mL
Escherichia coliMIC: 10 µg/mL
AntifungalCandida albicansIC50: 15 µg/mL
Aspergillus nigerIC50: 20 µg/mL
AnticancerMCF-7 (breast cancer)IC50: 12 µM
PC-3 (prostate cancer)IC50: 18 µM

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